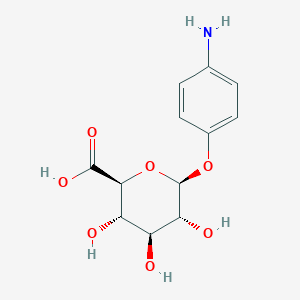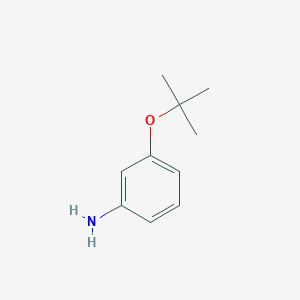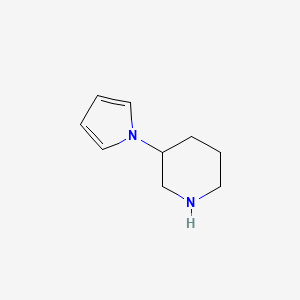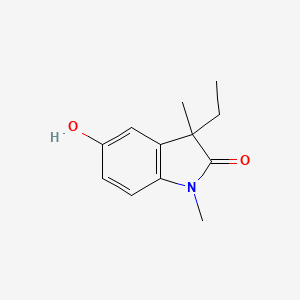
4-Aminophenyl b-D-glucuronide
Descripción general
Descripción
4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is a pivotal chemical entity within the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . It is also a glycosylation reagent used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .
Synthesis Analysis
4-Aminophenyl b-D-glucuronide Sodium Salt is a metabolite of p-Aminophenol . It is used as a glycosylation reagent in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl b-D-glucuronide has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular formula is C12H15NO7 .
Chemical Reactions Analysis
4-Aminophenyl b-D-glucuronide is a glucuronide conjugate that is primarily used as a biomarker for analgesic drug metabolism. It is a metabolite of p-Aminophenol .
Physical And Chemical Properties Analysis
The molecular weight of 4-Aminophenyl b-D-glucuronide is 285.25 . It has a linear formula of C12H15NO7 .
Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates
4-Aminophenyl b-D-glucuronide sodium is a glycosylation reagent used in the synthesis of complex carbohydrates . This process involves the addition of a glycosyl group to another molecule, typically proteins, lipids, or other organic molecules .
Production of Polysaccharides
This compound is also used in the production of polysaccharides . Polysaccharides are complex carbohydrates that play critical roles in energy storage and structural functions in organisms .
Creation of Oligosaccharides
4-Aminophenyl b-D-glucuronide sodium is used in the creation of oligosaccharides . Oligosaccharides are short chains of monosaccharides (simple sugars) and have many functions including cell recognition and cell binding events .
Intermediate in Saccharide Synthesis
This compound is used as an intermediate in the synthesis of saccharides by click modification, fluorination, and methylation reactions . These reactions are crucial in the production of various saccharides with different properties .
Drug Metabolism Investigation
4-Aminophenyl b-D-glucuronide sodium, also known as ABG-Na, is primarily used in drug metabolism investigation . It helps researchers understand how drugs are metabolized in the body, which is crucial for drug development and safety .
Diagnostic Tool for Hepatic Ailments
ABG-Na serves as a diagnostic instrument in the context of hepatic ailments . It can help detect and monitor liver diseases, contributing to early diagnosis and treatment .
Mecanismo De Acción
Target of Action
The primary target of 4-Aminophenyl β-D-Glucuronide is β-glucuronidase (β-GLU), a type of hydrolase . β-GLU is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Mode of Action
4-Aminophenyl β-D-Glucuronide interacts with its target, β-GLU, through a process known as glycosylation . This compound is used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides . It serves as a substrate for β-GLU, which cleaves the glucuronide bond to produce glucuronic acid and aglycone .
Biochemical Pathways
The interaction of 4-Aminophenyl β-D-Glucuronide with β-GLU affects the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues . This process results in the production of glucuronic acid and aglycone, leading to various physiological reactions .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The action of 4-Aminophenyl β-D-Glucuronide leads to the production of glucuronic acid and aglycone . This can result in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Safety and Hazards
Direcciones Futuras
4-Aminophenyl b-D-glucuronide is an indispensable and pivotal chemical entity within the scope of the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . Therefore, it is expected to continue to play a significant role in these areas in the future.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609024 | |
| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl b-D-glucuronide | |
CAS RN |
21080-66-0 | |
| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)




![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)